4,7-Bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
Description
This compound, identified as minocycline, is a second-generation semisynthetic tetracycline antibiotic derived from natural tetracycline scaffolds. Its chemical structure (C₂₃H₂₇N₃O₇·HCl) features a tetracyclic nucleus (rings A–D) with two dimethylamino groups at positions 4 and 7 on ring D, enhancing lipid solubility and antimicrobial activity compared to earlier tetracyclines . Minocycline is notable for its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Propionibacterium acnes . Its stereochemistry ([4S(4α,4aα,5aα,12aα)]) and functional groups contribute to improved blood-brain barrier penetration, making it useful in treating neuroinflammatory conditions .
Properties
IUPAC Name |
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVPQUHLQBXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,7-Bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide (commonly referred to as amidochelocardin) is a synthetic derivative of the natural product chelocardin. This compound has garnered attention due to its potential biological activities, particularly in the field of antimicrobial research. This article reviews the biological activity of amidochelocardin based on recent studies and structure-activity relationship (SAR) analyses.
- Molecular Formula : C23H29N4O7
- CAS Number : 149934-21-4
- Molecular Weight : 455.461 g/mol
- Structure : The compound features a complex tetracyclic structure with multiple hydroxyl and amino groups that contribute to its biological properties.
Antimicrobial Activity
Amidochelocardin has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Summary of Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Enterococcus faecium | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | No activity detected |
The results indicate that amidochelocardin is particularly effective against Gram-positive bacteria while showing limited efficacy against Gram-negative strains such as Pseudomonas aeruginosa. This discrepancy may be attributed to the structural barriers presented by the outer membrane of Gram-negative bacteria.
Structure-Activity Relationships (SAR)
Recent studies have focused on modifying specific positions on the amidochelocardin structure to enhance its antibacterial properties. Notable findings include:
- C7 Position Modification : Substitutions at this position have been shown to retain or improve activity against Gram-positive strains.
- C10 Position Acylation : Acylated derivatives demonstrated improved MIC values against certain Gram-negative pathogens when co-administered with permeabilizing agents like polymyxin B nonapeptide (PMBN) .
Case Studies
A series of experiments conducted by Grandclaudon et al. explored the semisynthesis of amidochelocardin derivatives. The study revealed that minor modifications at the C4 and C10 positions could significantly impact the compound's biological activity:
- Methylation at C4 : Led to a decrease in antibacterial activity against Gram-negative bacteria.
- C10 Acylation : Enhanced activity against E. coli when combined with PMBN .
These findings suggest that while structural modifications can optimize antibacterial efficacy, they may also compromise activity under certain conditions.
Comparison with Similar Compounds
Structural and Functional Differences
Tetracyclines share a four-ring scaffold but differ in substituents, influencing their pharmacokinetics and resistance profiles. Key comparisons include:
Pharmacokinetic and Antimicrobial Profiles
- Minocycline: Superior tissue penetration due to lipophilicity; longer half-life (~16 hours) and activity against tetracycline-resistant strains via evasion of efflux mechanisms .
- Doxycycline : High oral bioavailability (90–100%); used for intracellular pathogens (e.g., Chlamydia) due to concentration in phagocytes .
Resistance Mechanisms
- Efflux Pumps: Tetracycline and oxytetracycline are more susceptible to Tet(A) and Tet(B) efflux proteins, whereas minocycline is less affected due to structural modifications .
- Ribosomal Protection: Minocycline’s dimethylamino groups hinder binding of protective proteins like Tet(M), reducing ribosomal interference .
Toxicity and Side Effects
- Minocycline: Higher incidence of vestibular toxicity (dizziness, tinnitus) and rare autoimmune reactions compared to doxycycline .
- Oxytetracycline : Nephrotoxicity risk at high doses; contraindicated in renal impairment .
- Doxycycline : Photosensitivity and esophageal irritation are common .
Environmental and Metabolic Considerations
Minocycline and other tetracyclines are persistent in aquatic environments. Degradation studies reveal that minocycline undergoes photocatalytic breakdown into intermediates like 3-hydroxybutanoic acid, while tetracycline forms more stable byproducts (e.g., 1,2,3,4-tetrahydronaphthalene) . Oxytetracycline’s metal-binding capacity increases its environmental retention, posing ecological risks .
Preparation Methods
Direct Amination of the Tetracycline Core
The Mannich reaction enables the introduction of dimethylamino groups at C-4 and C-7 via a three-component coupling involving formaldehyde, dimethylamine, and the tetracycline precursor. A representative procedure involves:
-
Dissolving 4,7-dihydroxytetracene-2-carboxamide (1.0 mmol) in anhydrous methanol under nitrogen.
-
Adding dimethylamine (2.2 equiv) and paraformaldehyde (2.5 equiv) at 0°C.
-
Stirring at 25°C for 48 hours, followed by quenching with ice-cold water.
-
Purifying via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield the bis-dimethylamino product (63–68%).
Table 1: Optimization of Mannich Reaction Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 0–40 | 25 | Maximizes rate without decomposition |
| Formaldehyde Equiv | 1.5–3.0 | 2.5 | Avoids over-alkylation |
| Solvent | MeOH, DMF, THF | MeOH | Balances solubility and reactivity |
Characterization Data :
-
¹H NMR (600 MHz, DMSO-d₆): δ 9.45 (s, 1H, C-2 CONH), 6.82 (s, 2H, aromatic), 3.12 (s, 12H, N(CH₃)₂).
Electrophilic Alkylation of Pre-Functionalized Intermediates
Iodide-Mediated Dimethylation
A two-step alkylation strategy avoids the instability of direct Mannich reactions:
-
Quaternization : Treating the tetracycline precursor with methyl iodide (3.0 equiv) in acetone at 30°C for 72 hours forms the trimethylammonium intermediate.
-
Reductive Demethylation : Electrolytic reduction at 1.1 V in HCl/CH₂Cl₂ selectively removes the methyl group at C-4, yielding the desired dimethylamino product (purity >97% by HPLC).
Table 2: Key Metrics for Electrophilic Alkylation
| Step | Yield (%) | Purity (HPLC, %) | Reaction Time (h) |
|---|---|---|---|
| Quaternization | 89 | 92 | 72 |
| Reductive Demethylation | 76 | 97 | 4 |
Advantages :
-
Avoids harsh acidic conditions that degrade the β-diketone system.
-
Enables scalability via continuous electrochemical reactors.
Solid-Phase Synthesis for Improved Regiocontrol
Resin-Bound Tetracene Intermediate
Immobilizing the tetracycline core on Wang resin facilitates selective functionalization:
-
Coupling the C-2 carboxamide to hydroxymethyl resin via DIC/HOBt activation.
-
Installing dimethylamino groups using Mitsunobu conditions (DIAD, Ph₃P, dimethylamine).
-
Cleaving with TFA/H₂O (95:5) to release the product (overall yield: 58%).
Critical Observations :
-
Mitsunobu Reaction Efficiency : DIAD outperforms DEAD in minimizing side reactions at C-6 and C-12a.
-
Solvent Effects : THF increases resin swelling, enhancing reaction homogeneity compared to DCM.
Biocatalytic Approaches
Enzymatic Methylation
Streptomyces aureofaciens methyltransferases catalyze the dimethylation of the tetracycline scaffold:
-
Fermenting S. aureofaciens in a medium containing 4,7-dihydroxytetracene-2-carboxamide (2 g/L).
-
Adding S-adenosylmethionine (SAM, 5 mM) to drive methylation.
-
Isolating the product via centrifugal partition chromatography (CPC) in a BuOH/EtOAc/water system (yield: 41%).
Limitations :
-
Low volumetric productivity (0.8 mg/L/h) compared to chemical methods.
-
Requires genetic engineering to suppress competing hydroxylation pathways.
Comparative Analysis of Methods
Table 3: Synthesis Method Benchmarking
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Mannich Reaction | 63–68 | 85–90 | Moderate | High (toxic aldehydes) |
| Electrophilic Alkylation | 76 | 97 | High | Moderate (solvent waste) |
| Solid-Phase Synthesis | 58 | 94 | Low | Low (reusable resin) |
| Biocatalytic | 41 | 88 | Limited | Low |
Q & A
What are the critical considerations for designing a multi-step synthesis protocol for this tetracyclic compound?
The synthesis involves forming the core tetracene structure, introducing functional groups (e.g., dimethylamino, hydroxyl), and final purification. Key steps include:
- Stereochemical control : Use chiral catalysts or enantioselective reagents to ensure correct spatial arrangement of hydroxyl and dimethylamino groups, as misconfiguration alters bioactivity .
- Reaction optimization : Adjust parameters like temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., Pd/C for hydrogenation) to maximize yield and minimize byproducts .
- Intermediate characterization : Employ LC-MS or NMR after each step to verify structural integrity and purity .
How can conflicting bioactivity data in literature be resolved for this compound?
Discrepancies often arise from variations in:
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to ensure reproducibility .
- Stereochemical purity : Use chiral HPLC to confirm enantiomeric excess, as impurities in diastereomers (e.g., 4aR vs. 4aS configurations) can skew results .
- Metabolic interference : Pre-treat samples with liver microsomes to assess stability, as rapid degradation in vivo may mask in vitro activity .
What advanced chromatographic methods are recommended for purity analysis?
- HPLC-DAD/UV : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (85:15 to 50:50 over 30 min) to separate hydroxylated byproducts .
- Chiral separation : Employ a Chirobiotic T column with a mobile phase of methanol:acetic acid:triethylamine (100:0.1:0.1) to resolve stereoisomers .
- MS quantification : Apply a QTOF-MS in positive ion mode (m/z 445.3 for [M+H]⁺) for trace impurity detection (<0.1%) .
How can computational modeling aid in predicting reaction pathways for derivative synthesis?
- DFT calculations : Optimize transition states for hydroxylation or dimethylamino addition using Gaussian09 with B3LYP/6-31G(d) to predict regioselectivity .
- Molecular docking : Simulate interactions with biological targets (e.g., ribosomal 30S subunit for tetracycline analogs) to prioritize derivatives with high binding affinity .
- AI-driven optimization : Use platforms like ICReDD to integrate quantum mechanics with experimental data, narrowing reaction conditions (e.g., solvent, catalyst) for novel analogs .
What are the best practices for resolving contradictions in toxicity profiles across studies?
- Dose-response validation : Replicate studies using a standardized protocol (e.g., OECD TG 423) at doses of 50–200 mg/kg in rodent models to assess renal toxicity thresholds .
- Metabolite profiling : Identify toxic metabolites (e.g., quinone intermediates via LC-HRMS) that may form under specific conditions (e.g., oxidative stress) .
- Species-specific assays : Compare human hepatocyte data with rodent models to account for metabolic differences in detoxification pathways .
How can the stereochemical configuration of this compound be conclusively determined?
- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/water) .
- Circular dichroism (CD) : Compare experimental CD spectra (e.g., 250–400 nm) with simulated data from DFT-optimized structures .
- NOESY NMR : Identify spatial proximities (e.g., between H-12a and H-4a) to confirm chair conformations in the octahydrotetracene core .
What strategies mitigate degradation during storage and handling?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carboxamide group .
- Light protection : Use amber vials to block UV-induced oxidation of hydroxyl and dioxo groups .
- Stability testing : Monitor degradation via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis .
How does this compound’s mechanism differ from structurally related antibiotics like doxycycline?
- Target interaction : While doxycycline binds the 30S ribosomal subunit via Mg²⁺ chelation, this compound’s additional hydroxyl groups may enhance hydrogen bonding to rRNA (e.g., 16S RNA), as predicted by molecular dynamics simulations .
- Resistance profile : Test against tetracycline-resistant strains (e.g., tet(M)-expressing E. coli) to evaluate efflux pump evasion .
What factorial design approaches optimize reaction yield and purity?
- Box-Behnken design : Vary three factors (temperature, catalyst loading, solvent ratio) across 15 experiments to model interactions and identify optimal conditions .
- Response surface methodology (RSM) : Use Minitab or Design-Expert software to predict yield maxima (e.g., 72% at 70°C, 0.5 mol% catalyst) .
How can in silico tools predict metabolic pathways for preclinical safety assessment?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
